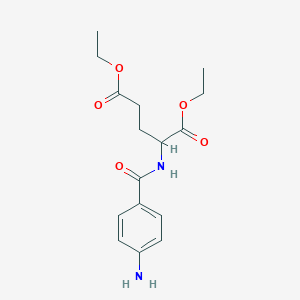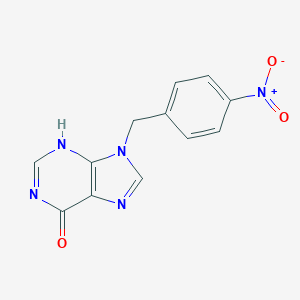
9-(p-Nitrobenzyl)-9H-purin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(p-Nitrobenzyl)-9H-purin-6-ol, also known as N6-(4-nitrobenzyl)adenosine-5'-O-monophosphate (NB-AMP), is a modified form of adenosine monophosphate. It has been widely used in scientific research as a photoactivatable cAMP analog, which can be used to study cAMP-dependent signaling pathways.
Mécanisme D'action
The mechanism of action of NB-AMP is based on its ability to mimic the structure and function of cAMP. When NB-AMP is added to cells, it can be converted to cAMP by endogenous phosphodiesterases. However, NB-AMP can also be activated by light, which cleaves the nitrobenzyl group and releases cAMP. This allows researchers to control the timing and location of cAMP signaling with high precision.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of NB-AMP are similar to those of cAMP. It can activate protein kinase A (PKA) and exchange protein activated by cAMP (EPAC), which are key regulators of many cellular processes, such as metabolism, gene expression, and ion channel activity. NB-AMP can also modulate the activity of cyclic nucleotide-gated (CNG) channels, which are involved in vision and olfaction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NB-AMP is its photoactivatable property, which allows researchers to control the timing and location of cAMP signaling with high precision. This is particularly useful for studying complex signaling networks that involve multiple cell types or spatially distinct compartments. However, NB-AMP also has some limitations. For example, its photoactivation efficiency can vary depending on the wavelength and intensity of light used. In addition, NB-AMP can be toxic to cells at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for NB-AMP research. One direction is to develop new photoactivatable cAMP analogs with improved properties, such as higher photoactivation efficiency and lower toxicity. Another direction is to use NB-AMP to study the role of cAMP signaling in disease models, such as cancer and neurological disorders. Finally, NB-AMP can be used in combination with other optogenetic tools, such as channelrhodopsins and halorhodopsins, to study complex signaling networks in vivo.
Méthodes De Synthèse
NB-AMP can be synthesized by reacting adenosine-5'-monophosphate with 4-nitrobenzyl bromide in the presence of a base. The reaction yields NB-AMP as a white powder, which can be purified by column chromatography.
Applications De Recherche Scientifique
NB-AMP has been widely used in scientific research as a photoactivatable cAMP analog. It can be used to study cAMP-dependent signaling pathways, such as the regulation of ion channels, protein kinases, and gene expression. By using light to activate NB-AMP, researchers can precisely control the timing and location of cAMP signaling, which is difficult to achieve with traditional methods.
Propriétés
Numéro CAS |
13233-86-8 |
|---|---|
Nom du produit |
9-(p-Nitrobenzyl)-9H-purin-6-ol |
Formule moléculaire |
C12H9N5O3 |
Poids moléculaire |
271.23 g/mol |
Nom IUPAC |
9-[(4-nitrophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H9N5O3/c18-12-10-11(13-6-14-12)16(7-15-10)5-8-1-3-9(4-2-8)17(19)20/h1-4,6-7H,5H2,(H,13,14,18) |
Clé InChI |
AWOOIVCGPKFRJZ-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=CNC3=O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CN2C=NC3=C2NC=NC3=O)[N+](=O)[O-] |
Synonymes |
9-(p-Nitrobenzyl)-9H-purin-6-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



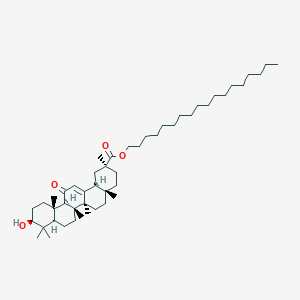
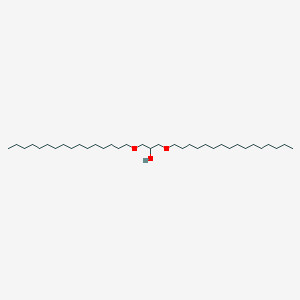
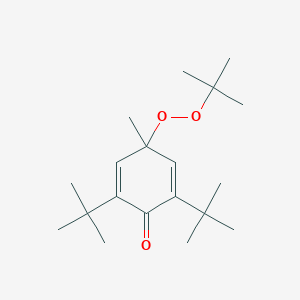
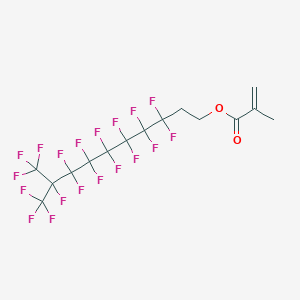
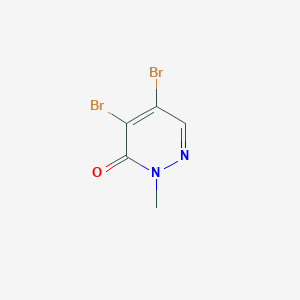
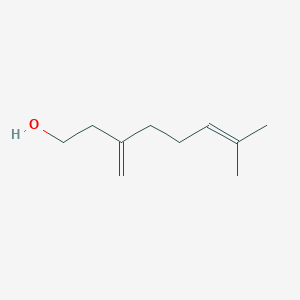
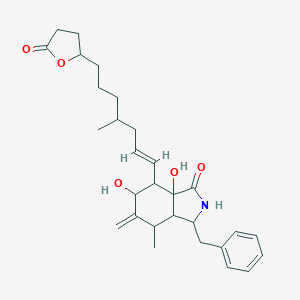
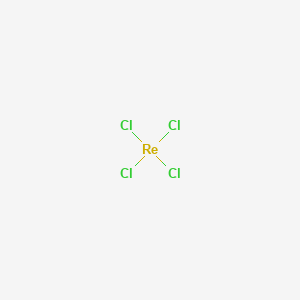
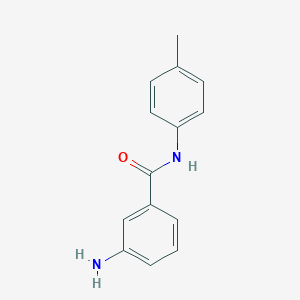
![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)



